molecular formula C17H16O4 B1202971 1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone CAS No. 154163-89-0

1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone

Cat. No. B1202971
M. Wt: 284.31 g/mol
InChI Key: IATHDHXYPWSJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone is a natural product found in Streptomyces with data available.

Scientific Research Applications

UV Radiation Influence on Anthralin

  • A study by Nguyen et al. (2019) investigated anthralin, a derivative of anthracenone, focusing on its UV absorption using synchrotron radiation linear dichroism spectroscopy. This research is crucial for understanding how UV radiation affects the drug's efficacy, especially in dermatological applications.

Antipsoriatic Properties

  • A series of sulfur-linked anthracenones, similar to anthralin, were synthesized and evaluated for their potential in treating psoriasis. Müller, Huang, and Wiegrebe (1996) reported that these compounds showed promising results in inhibiting keratinocyte growth and specific enzyme activities, making them significant in dermatological research (Müller, Huang, & Wiegrebe, 1996).

Synthesis and Characterization

  • Prinz, Burgemeister, Wiegrebe, and Müller (1996) revised the synthesis methods of various anthracenone derivatives, providing insights into their structural characteristics and potential reactivity (Prinz et al., 1996).

Transannular Ring Closure

  • Gao, Cao, Xu, and Meier (2006) studied the transannular ring closure of anthracenol derivatives, highlighting a method to create pentacyclic systems, which could be significant in developing new chemical entities (Gao et al., 2006).

Biological Activity and Redox Properties

  • Müller, Prinz, and their colleagues conducted several studies focusing on the biological activity and redox properties of anthracenone derivatives. These studies provide insights into their potential therapeutic applications, especially in dermatology and possibly in other fields where their redox properties could be beneficial (Müller & Prinz, 1997; Müller & Breu, 1999).

Novel Derivatives and Antimicrotubule Agents

  • Prinz, Ishii, Hirano, and colleagues (2003) synthesized novel 10-benzylidene-9(10H)-anthracenones and evaluated their antiproliferative activity, highlighting their potential as antimicrotubule agents (Prinz et al., 2003).

properties

IUPAC Name

1,6,10-trihydroxy-2,8,10-trimethylanthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-8-4-5-11-14(15(8)19)16(20)13-9(2)6-10(18)7-12(13)17(11,3)21/h4-7,18-19,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHDHXYPWSJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3=C(C2=O)C(=CC(=C3)O)C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934936
Record name 1,6,10-Trihydroxy-2,8,10-trimethylanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone

CAS RN

154163-89-0
Record name WS 9761 A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154163890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,10-Trihydroxy-2,8,10-trimethylanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone
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Reactant of Route 6
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